- Intramolecular acylation of aryl- and aroyl-aliphatic acids by the action of pyrophosphoryl chloride and phosphorus oxychloride, Molecules [online computer file], 2001, 6(3), 279-286

Cas no 90-44-8 (Anthrone)

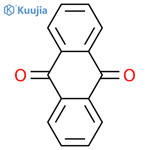

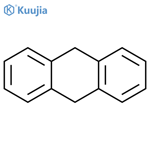

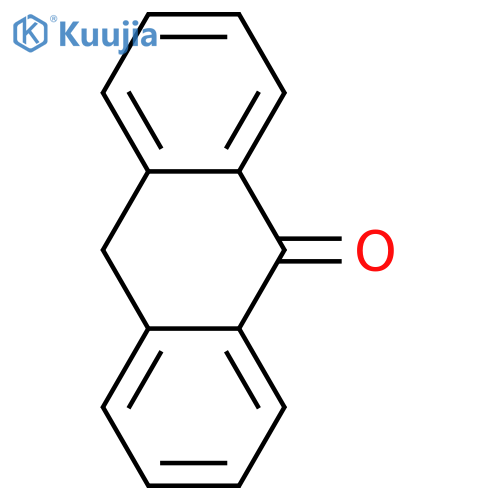

Anthrone structure

상품 이름:Anthrone

Anthrone 화학적 및 물리적 성질

이름 및 식별자

-

- Anthrone

- (10H)-9-Anthracenone

- 9,10-dihydro-9-oxo-anthracen

- 9-oxoanthracene

- Anthracene, 9,10-dihydro-9-oxo-

- Anthranone

- ANTHRACENONE

- 9-Oxodihydroanthracene

- 10H-Anthracen-9-one

- 9(10H)-Anthracenone

- Anthrone,foranalysisACS100GR

- Anthrone,foranalysisACS25GR

- 3,4-dihydro-10H-anthracene-9-one

- 9,10-dihydro-9-oxoanthracene

- 9-ANTHRACENONE

- Anthrone, ACS reagent

- Anthrone, for analysis ACS

- ANTHRONE,ACS

- ANTHRONE,REAG.

- CARBOTHRONE

- Az-O

- FP0FJ7K744

- 9,10-Dihydro-9-ketoanthracene

- RJGDLRCDCYRQOQ-UHFFFAOYSA-N

- Anthrone, 95%, pure

- 10-hydroanthracen-9-one

- 9-anthrone

- Anthrone, 96%

- Epitop

- F0001-2207

- DTXCID0029391

- AP-065/41069590

- NSC 1965

- CS-W010654

- H10720

- AI3-11256

- DITHRANOL IMPURITY A [EP IMPURITY]

- Q411768

- A-8100

- 90-44-8

- ANTHRONE [MI]

- Anthracen-9(10H)-one; Dithranol Imp. A (EP); Anthrone; Dithranol Impurity A

- BDBM50060860

- BBL019139

- NSC-1965

- EINECS 201-994-0

- InChI=1/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H

- STR00681

- AKOS000118893

- Anthrone, analytical standard

- CHEMBL124440

- CAS-90-44-8

- Anthracene,10-dihydro-9-oxo-

- 9,10-DIHYDROANTHRACEN-9-ONE

- 9 10-Dihydro-9-Ketoanthracene

- CCRIS 3175

- SCHEMBL18143

- NSC1965

- Epitope ID:116188

- LS-20749

- FT-0622426

- DTXSID1049431

- CHEBI:33835

- Anthracen-9(10H)-one (Anthrone)

- STL199162

- UNII-FP0FJ7K744

- anthron-

- Anthrone, ACS reagent, 97%

- SY010357

- MFCD00001187

- A0509

- NCGC00260495-01

- D0C6BU

- EN300-19192

- Anthrone, ACS grade

- anthracen-9(10H)-one

- HY-W009938

- HSDB 2158

- Tox21_202949

- Anthrone (6CI, 8CI)

- Quino Power ATR

- Anthrone,96%

- Anthracene, 9,10dihydro9oxo

- DITHRANOL IMPURITY A (EP IMPURITY)

- DA-01280

- 9(10h)anthracenone

- 9,10Dihydro9oxoanthracene

- 9Oxoanthracene

- NS00014375

- Anthrone (~90%)

-

- MDL: MFCD00001187

- 인치: 1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2

- InChIKey: RJGDLRCDCYRQOQ-UHFFFAOYSA-N

- 미소: O=C1C2C(=CC=CC=2)CC2C1=CC=CC=2

- BRN: 1910173

계산된 속성

- 정밀분자량: 194.07300

- 동위원소 질량: 194.073165

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 0

- 복잡도: 234

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 17.1

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.7

실험적 성질

- 색과 성상: 무색 바늘 모양의 결정체.

- 밀도: 1.0550 (rough estimate)

- 융해점: 154-157 °C (lit.)

- 비등점: 721 ºC

- 플래시 포인트: 150.3℃

- 굴절률: 1.5500 (estimate)

- 용해도: INSOLUBLE

- 수용성: 불용했어

- 안정성: Stable. Incompatible with strong oxidizing agents. Combustible.

- PSA: 17.07000

- LogP: 2.82180

- 머크: 691

- 민감성: Light Sensitive

- 용해성: 그것은 아세톤과 벤젠 등 대다수 유기용제에 용해되며 형광이 생기지 않고 물에 약간 용해된다.

Anthrone 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36

- 포카표 F사이즈:8

- RTECS 번호:CB8925500

-

위험물 표지:

- TSCA:Yes

- 저장 조건:2-8°C

- 위험 용어:R36/37/38

Anthrone 세관 데이터

- 세관 번호:2914399090

- 세관 데이터:

?? ?? ??:

2914399090개요:

2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용, 아세톤 신고 포장

요약:

2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

Anthrone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 053522-25g |

Anthrone |

90-44-8 | 96% | 25g |

¥ 924 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049966-5g |

Anthrone |

90-44-8 | 90% | 5g |

¥56 | 2023-07-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049966-500g |

Anthrone |

90-44-8 | 90% | 500g |

¥2223 | 2023-07-10 | |

| Key Organics Ltd | STR00681-5MG |

10H-Anthracen-9-one |

90-44-8 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003174-500g |

Anthrone |

90-44-8 | 99% | 500g |

¥3604 | 2024-11-06 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14998-5g |

Anthrone |

90-44-8 | 98% | 5g |

¥172.00 | 2023-09-09 | |

| Enamine | EN300-19192-10.0g |

9,10-dihydroanthracen-9-one |

90-44-8 | 95.0% | 10.0g |

$32.0 | 2024-11-06 | |

| abcr | AB125414-500 g |

Anthrone, 96%; . |

90-44-8 | 96% | 500 g |

€572.00 | 2023-07-20 | |

| abcr | AB207072-10g |

Anthrone, ACS; . |

90-44-8 | 10g |

€70.20 | 2025-02-16 | ||

| Key Organics Ltd | STR00681-1MG |

10H-Anthracen-9-one |

90-44-8 | >95% | 1mg |

£37.00 | 2025-02-09 |

Anthrone 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Water Solvents: Water

참조

- Another pathway of the reaction of thionyl chloride with active methylene compounds. Reaction of anthrone with thionyl chloride, Journal of Organic Chemistry, 1978, 43(23), 4533-5

합성회로 3

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Hydrogen peroxide , Pyridinium fluorochromate Solvents: Acetone , Water

참조

- Oxidative deprotection of oximes using pyridinium fluorochromate and hydrogen peroxide, Synthetic Communications, 2001, 31(10), 1607-1612

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1,3,5-Benzenetricarboxylic acid, iron(3+) salt (1:1) Solvents: Acetonitrile ; 27 h, 70 °C; 70 °C → rt

참조

- Metal organic frameworks as efficient heterogeneous catalysts for the oxidation of benzylic compounds with t-butyl hydroperoxide, Journal of Catalysis, 2009, 267(1), 1-4

합성회로 8

합성회로 9

반응 조건

1.1 Reagents: Potassium hydride , 18-Crown-6 Solvents: 1,4-Dioxane

1.2 Reagents: Methanol

1.2 Reagents: Methanol

참조

- Model studies directed towards the synthesis of the oxetane D-ring of paclitaxel: Assessment of the oxyanion-assisted retro-Diels-Alder reaction as a means for generating oxete, Australian Journal of Chemistry, 2001, 54(11), 691-704

합성회로 10

합성회로 11

반응 조건

1.1 Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… Solvents: Dichloromethane ; rt

참조

- BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations, Journal of Organic Chemistry, 2006, 71(10), 3952-3958

합성회로 12

반응 조건

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) , Water Catalysts: Silica ; 15 min, rt

1.2 Solvents: Cyclohexane

1.2 Solvents: Cyclohexane

참조

- Wet Silica-Supported Permanganate for the Cleavage of Semicarbazones and Phenylhydrazones under Solvent-Free Conditions, Journal of Organic Chemistry, 2003, 68(11), 4553-4555

합성회로 13

합성회로 14

반응 조건

1.1 Catalysts: Cesium carbonate , Palladium oxide (PdO) (intercalated with mesoporous silica) ; 8 h, 80 °C

참조

- Palladium oxide nanoparticles intercalated mesoporous silica for solvent free acceptorless dehydrogenation reactions of alcohols, Microporous and Mesoporous Materials, 2019, 284, 186-197

합성회로 15

합성회로 16

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Silica , (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Acetonitrile , Water ; 95 min, rt

참조

- Selective Oxidation of Thiols and Alcohols by Physically Encapsulated Nickel Schiff-Base Complex Prepared Via Sol-Gel Method as Nano-Catalyst, Synthesis and Reactivity in Inorganic, 2013, 43(3), 264-272

합성회로 17

Anthrone Raw materials

- 9,10-Dihydroanthracene

- 9-Anthracenesulfinyl chloride, 9,10-dihydro-10-oxo-

- Anthraquinone

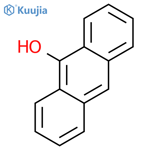

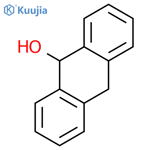

- 9-Anthracenol, 9,10-dihydro-

- 9-Anthracenol

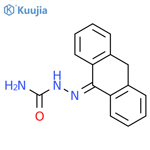

- 9(10H)-Anthracenone, oxime

- Hydrazinecarboxamide, 2-(9(10H)-anthracenylidene)-

- 2-Benzylbenzoic acid

Anthrone Preparation Products

Anthrone 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

(CAS:90-44-8)Anthrone

주문 번호:25856860

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:13

가격 ($):discuss personally

Anthrone 관련 문헌

-

Kristal Lopez,Michael N. Groves Catal. Sci. Technol. 2021 11 4979

-

2. Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl etherGeraldine M. McCann,Claire M. McDonnell,Lara Magris,Rory A. More O'Ferrall J. Chem. Soc. Perkin Trans. 2 2002 784

-

3. Photochemical hydroxylation of anthracene-9,10-dione in sulphuric acid solutionA. Douglas Broadbent,John M. Stewart J. Chem. Soc. Chem. Commun. 1980 676

-

Abdurrahman ?engül,H. Zekeriya Do?an,Ahmet Alt?ndal,Ali R?za ?zkaya,Bekir Salih,?zer Bekaro?lu Dalton Trans. 2012 41 7559

-

Benjamin J. Frogley,Anthony F. Hill Dalton Trans. 2023 52 4574

추천 공급업체

Amadis Chemical Company Limited

(CAS:90-44-8)Anthrone

순결:99%

재다:500g

가격 ($):208.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-44-8)Anthrone

순결:99.9%

재다:200kg

가격 ($):문의